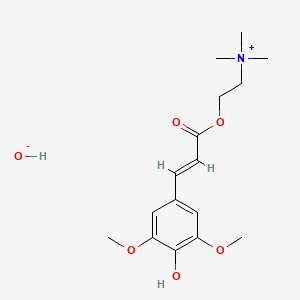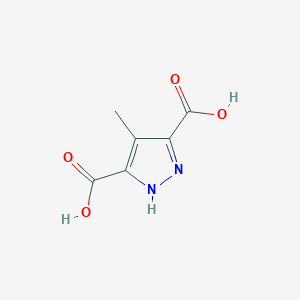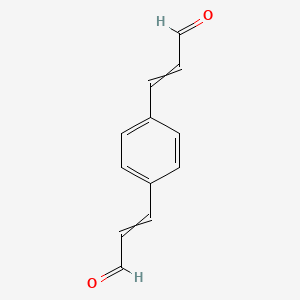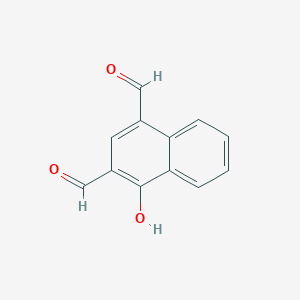![molecular formula C23H31ClN6OS3 B11927580 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride CAS No. 754989-30-5](/img/structure/B11927580.png)
2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyridine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride typically involves multiple steps:
Formation of Benzimidazole Thioether: The initial step involves the synthesis of the benzimidazole thioether. This can be achieved by reacting 1H-benzo[d]imidazole-2-thiol with an appropriate alkyl halide under basic conditions.
Piperazine Derivative Formation: The benzimidazole thioether is then reacted with a piperazine derivative to form the intermediate compound.
Acetamide Formation: The intermediate is further reacted with 6-methyl-2,4-bis(methylthio)pyridine-3-carboxylic acid chloride to form the final acetamide compound.
Hydrochloride Salt Formation: The final step involves the conversion of the acetamide to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzimidazole and pyridine moieties.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced nitrogen-containing heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its benzimidazole moiety is known to interact with DNA, making it a potential candidate for studying DNA-binding properties.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. The benzimidazole and piperazine rings are common motifs in many drugs, suggesting that this compound could be explored for its therapeutic potential in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored electronic, optical, and mechanical properties.
Mécanisme D'action
The mechanism of action of 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The piperazine ring can interact with various receptors in the body, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives
Uniqueness
The uniqueness of 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride lies in its combination of a benzimidazole moiety, a piperazine ring, and a pyridine derivative This combination provides a unique set of chemical and biological properties that are not found in other similar compounds
Propriétés
Numéro CAS |
754989-30-5 |
|---|---|
Formule moléculaire |
C23H31ClN6OS3 |
Poids moléculaire |
539.2 g/mol |
Nom IUPAC |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H30N6OS3.ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);1H |
Clé InChI |
FIESYXUDBWMLRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)

![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)

![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)





